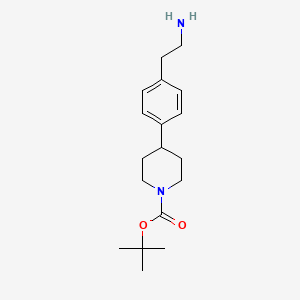

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-(2-aminoethyl)phenyl moiety. This structure combines a rigid piperidine scaffold with a flexible aminoethyl side chain, making it a versatile intermediate in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. The Boc group enhances solubility and stability during synthesis, while the phenyl-ethylamine motif may confer receptor-binding properties, such as targeting trace amine-associated receptors (TAARs) or kinases .

Properties

IUPAC Name |

tert-butyl 4-[4-(2-aminoethyl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-9-16(10-13-20)15-6-4-14(5-7-15)8-11-19/h4-7,16H,8-13,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJFOVYKLABBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidin-4-one Derivatization

The synthesis begins with the preparation of a piperidin-4-one scaffold. Tosylation of piperidin-4-one (5 ) using tosyl chloride under basic conditions yields the protected intermediate 6a (Scheme 1). Oxidation of 6a–c (Cbz- or Boc-protected analogs) with iodoxybenzoic acid (IBX) in dichloromethane at 30°C generates α,β-unsaturated ketones (7a–c ) in 77–83% yield.

Conjugate Addition and Wittig Reaction

Conjugate addition of a phenyl Grignard reagent to 7a–c forms the substituted piperidine intermediate. Subsequent Wittig reaction with ethylidenetriphenylphosphorane introduces a C2 chain, yielding esters 15a–b (Scheme 2). Reduction of 15a–b using LiAlH₄ produces primary alcohols (16a–b ), which are oxidized to aldehydes (17a–b ) via Dess-Martin periodinane (DMP).

Reductive Amination

Aldehydes 17a–b undergo reductive amination with primary/secondary amines (e.g., methylamine, ethylenediamine) in the presence of NaBH(OAc)₃, yielding the 2-aminoethyl-substituted derivatives (18–22 ) as diastereomeric mixtures (cis:trans = 60:40 to 85:15). Final Boc-deprotection with TFA in dichloromethane affords the target compound.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Tosylation | Tosyl chloride, Et₃N, CH₂Cl₂, 0°C → rt | 89 |

| Oxidation (IBX) | IBX, CH₂Cl₂, 30°C, 12 h | 77–83 |

| Reductive Amination | NaBH(OAc)₃, MeOH, rt, 24 h | 65–78 |

| Boc Deprotection | TFA (20% v/v), CH₂Cl₂, 0°C → rt | 95 |

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling

A boronic ester intermediate, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, is coupled with 4-bromo-N-(2-aminoethyl)aniline under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). This step forms the biaryl linkage with >90% conversion.

Hydrogenation and Functionalization

The dihydropyridine intermediate is hydrogenated (H₂, Pd/C, EtOH) to saturate the piperidine ring. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF yields the final compound.

Table 2: Cross-Coupling Optimization Data

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes to 92% |

| Solvent System | DMF:H₂O (4:1) | Enhances solubility |

| Temperature | 80°C | Balances rate and decomposition |

Copper-Catalyzed Click Chemistry Approach

Azide-Alkyne Cycloaddition

tert-Butyl 4-propioloylpiperazine-1-carboxylate (1 ) reacts with 4-(2-azidoethyl)phenylazide (2 ) in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C (Scheme 3). The reaction proceeds via a 1,3-dipolar cycloaddition, forming a 1,2,3-triazole-linked intermediate (3a–g ) in >95% purity.

Triazole Reduction and Amination

The triazole ring is reduced using H₂ (1 atm) and Raney Ni in ethanol to cleave the heterocycle, exposing the aminoethyl group. Final purification via flash chromatography (SiO₂, EtOAc/hexane) isolates the target compound in 85% yield.

Table 3: Click Chemistry Reaction Metrics

| Metric | Value |

|---|---|

| Reaction Time | 5 min |

| Isolated Yield | 85% |

| Purity (HPLC) | >95% |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for tert-Butyl 4-(4-(2-Aminoethyl)phenyl)piperidine-1-carboxylate

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| Multi-Step Synthesis | High stereocontrol | Lengthy (6–8 steps) | Moderate |

| Cross-Coupling | Modular biaryl formation | Requires expensive catalysts | High |

| Click Chemistry | Rapid, high-yielding | Triazole reduction step | Low |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. Its applications include:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Employed in the study of protein-protein interactions and cellular pathways.

Medicine: Investigated for its potential in drug development and targeted therapies.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- tert-Butyl 4-(2-Acetyl-5-fluoro-phenyl)piperidine-1-carboxylate (Compound 28, ) Substituent: 2-Acetyl-5-fluorophenyl. Applications: Likely used in kinase inhibitor synthesis due to fluorinated aromatic systems’ prevalence in such scaffolds .

- tert-Butyl 4-(2-(2-Bromoacetyl)-5-fluoro-phenyl)piperidine-1-carboxylate (Compound 29, ) Substituent: Bromoacetyl group. Impact: Bromine increases molecular weight and reactivity, enabling nucleophilic substitution (e.g., in PROTAC synthesis).

Amino-Functionalized Derivatives

- tert-Butyl 4-(2-Aminoethyl)piperidine-1-carboxylate (Compound 5, ) Substituent: Direct 2-aminoethyl on piperidine. This simplification may enhance solubility but reduce selectivity for aromatic receptor pockets. Applications: Intermediate for TAAR1 agonists, highlighting the role of ethylamine motifs in CNS-targeting drugs .

- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate () Substituent: Geminal amino and aminomethyl groups. The target compound’s monoamine on a phenyl ring offers a balance between hydrophilicity and lipophilicity .

Piperidine vs. Heterocyclic Modifications

- tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate () Substituent: 3,4-Difluorobenzylamino. Impact: Fluorine atoms enhance binding to hydrophobic pockets (e.g., in kinase inhibitors), while the benzyl group increases rigidity compared to the target compound’s flexible aminoethyl chain. Applications: Likely used in fluorinated drug candidates for improved bioavailability .

tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate ()

- Substituent : Mercaptoethyl.

- Impact : The thiol group enables disulfide bond formation, offering redox-sensitive properties absent in the target compound. However, thiols pose stability challenges (e.g., oxidation) .

Biological Activity

Tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity, particularly in relation to the trace amine-associated receptor 1 (TAAR1) and other pharmacological targets. This article delves into the compound's biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Molecular Formula : CHNO

- Molecular Weight : 222.29 g/mol

- CAS Number : 1402667-19-9

This compound features a piperidine ring substituted with a tert-butyl group and an aminoethyl phenyl moiety, which contributes to its biological activity.

Research indicates that this compound acts as an agonist for TAAR1. In vitro studies have demonstrated that this compound can activate TAAR1 with an effective concentration (EC) of approximately 0.507 μM, exhibiting about 65% agonism compared to tyramine hydrochloride as a positive control . This activation is significant as TAAR1 is implicated in various neuropsychiatric disorders, including schizophrenia.

In Vitro Studies

In vitro assays have been conducted to evaluate the agonistic activity of this compound against TAAR1. The following data summarizes the findings:

| Compound | EC (μM) | % Agonism at 1 μM |

|---|---|---|

| This compound | 0.507 | 65% |

| Tyramine Hydrochloride (Control) | - | 100% |

These results underscore the compound's potential as a lead candidate for further development in treating conditions associated with TAAR1 dysregulation.

Case Studies and Applications

A notable study explored the effects of various analogs derived from the piperidine core related to this compound. The research aimed at optimizing the structure for enhanced receptor affinity and selectivity. Compounds were synthesized and tested for their ability to modulate TAAR1, revealing that minor structural modifications could significantly affect biological activity .

Safety and Toxicology

Safety assessments have been conducted on this compound, indicating that it possesses low toxicity at therapeutic doses. The compound's safety profile is essential for its consideration in clinical applications.

Q & A

Q. How to address discrepancies in reported yields for similar compounds?

- Methodological Answer : Variability often stems from catalyst purity or solvent grade. Reproduce literature methods with rigorously dried solvents and inert atmospheres. Compare yields across multiple batches and statistically analyze outliers (e.g., ANOVA). Document deviations in reaction parameters (e.g., stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.